
1-Phenyl-4-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butane-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Phenyl-4-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butane-1,4-dione is a useful research compound. Its molecular formula is C21H21N3O3S and its molecular weight is 395.48. The purity is usually 95%.
BenchChem offers high-quality 1-Phenyl-4-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butane-1,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenyl-4-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butane-1,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photoluminescent Properties
Research on dinuclear Eu^3+ complexes utilizing quadridentate compounds reveals significant advancements in photoluminescent materials. A study by Si Zhen-jun (2011) introduced a novel compound enhancing the emission intensity at around 612 nm, indicative of improved photoluminescent properties useful in materials science and optical applications (Si Zhen-jun, 2011).
Tautomeric Behavior
Investigations into the tautomeric and acid-base properties of azoderivatives of benzoylacetone, including compounds structurally related to the target chemical, offer insights into the behavior of such compounds under different conditions, contributing to our understanding of chemical equilibrium and tautomeric shifts (K. Mahmudov et al., 2011).
Synthetic Methodologies
The exploration of synthetic routes towards novel pyridine derivatives demonstrates the versatility of related compounds in synthesizing heterocyclic compounds. N. M. Rateb's work (2011) on the solvent-free synthesis of pyridine derivatives underscores the efficiency and environmental benefits of such methodologies (N. M. Rateb, 2011).
Photocatalytic Applications
The photoinduced oxidative annulation of related compounds, as researched by Jin Zhang et al. (2017), presents a novel pathway towards the synthesis of polyheterocyclic compounds. This method, free from transition metals and oxidants, highlights the potential for green chemistry approaches in creating complex molecular structures (Jin Zhang et al., 2017).
Sensor Development
The use of phenylhydrazo derivatives in developing copper-selective sensors showcases the application of such compounds in analytical chemistry. M. N. Kopylovich et al. (2011) describe the creation of a poly(vinyl chloride) membrane electrode with promising selectivity and sensitivity for copper ions, demonstrating the utility of these compounds in environmental monitoring and metal detection (M. N. Kopylovich et al., 2011).
properties
IUPAC Name |
1-phenyl-4-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]butane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c25-18(15-5-2-1-3-6-15)8-9-19(26)24-11-4-7-16(13-24)20-22-23-21(27-20)17-10-12-28-14-17/h1-3,5-6,10,12,14,16H,4,7-9,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQDUPQKVCAKHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC(=O)C2=CC=CC=C2)C3=NN=C(O3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-4-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butane-1,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

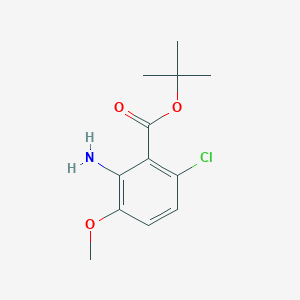
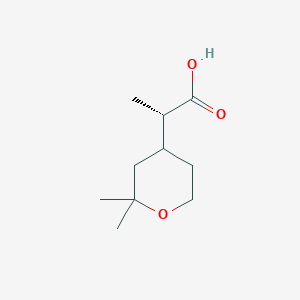
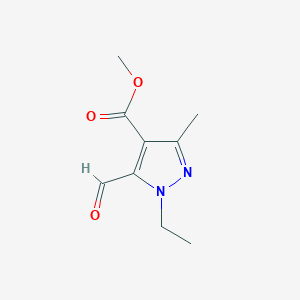
![Ethyl 5-butyramido-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2860348.png)

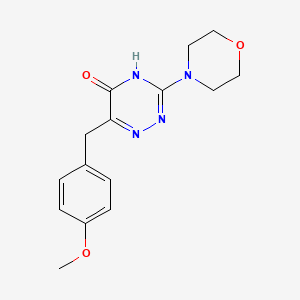
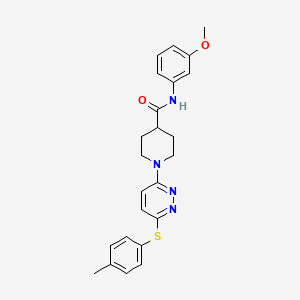
![1-Methyl-5-[[(2S)-pyrrolidin-2-yl]methyl]pyrazole](/img/structure/B2860353.png)
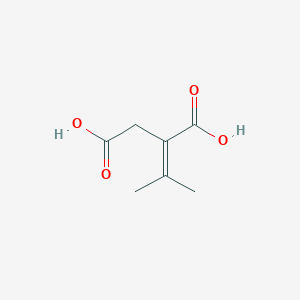
![7-(4-benzylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2860357.png)
![N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]propanamide](/img/structure/B2860358.png)

![4-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2860363.png)
![(2,5-Dimethylfuran-3-yl)(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2860364.png)